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The Metabolic Fate of Ranolazine: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine, an anti-anginal agent, exerts its therapeutic effects primarily through the inhibition of the late inward sodium current in cardiomyocytes. Its efficacy and safety profile are intrinsically linked to its extensive metabolism, predominantly mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides a detailed literature review of the metabolites of ranolazine, presenting quantitative data, experimental methodologies, and visual representations of its metabolic pathways to support further research and drug development efforts.

Ranolazine Metabolism Overview

Ranolazine undergoes rapid and extensive metabolism in the liver and intestines, with less than 5% of the parent drug excreted unchanged in urine and feces.[1][2][3] The primary metabolic pathways are governed by CYP3A4 and, to a lesser extent, CYP2D6 enzymes.[4][5] To date, over 100 metabolites have been detected in urine and more than 40 in plasma, indicating a complex biotransformation profile.[4] The main metabolic reactions include:

- O-Demethylation: Removal of a methyl group from the methoxyphenyl moiety.
- N-Dealkylation: Cleavage of the alkyl chain attached to the piperazine nitrogen.



- O-Dearylation: Hydrolytic cleavage of the ether bond on the methoxyphenyl group.
- Hydroxylation: Addition of a hydroxyl group to various positions on the ranolazine molecule.
- Amide Hydrolysis: Cleavage of the amide bond.
- Conjugation: Primarily with glucuronic acid.

Of the numerous metabolites formed, four are considered major, with plasma area under the curve (AUC) values ranging from 5% to 33% of that of ranolazine.[6] These metabolites also exhibit longer apparent half-lives, ranging from 6 to 22 hours.[1]

Quantitative Analysis of Major Ranolazine Metabolites

The following table summarizes the available quantitative data for the major metabolites of ranolazine identified in human plasma.



Metabolite	Metabolic Transformat ion	Cmax (ng/mL)	AUC (ng*h/mL)	T1/2 (h)	Notes
CVT-2738	N- dealkylation	~27% of Ranolazine	-	-	One of the three most abundant metabolites.
CVT-2514	O- demethylatio n	~33% of Ranolazine	-	-	One of the three most abundant metabolites.
CVT-4786	N- dealkylation	~21% of Ranolazine	-	-	One of the three most abundant metabolites.
CVT-2512	O-dearylation	-	>10% of Ranolazine	-	One of four metabolites with AUC >10% of parent drug.

Note: Comprehensive pharmacokinetic parameters for all major metabolites are not consistently reported across the literature. The provided data represents a consolidation of available information.

Experimental Protocols

The identification and quantification of ranolazine and its metabolites are predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed methodology for a common experimental workflow.



Sample Preparation: Solid-Phase Extraction (SPE) of Human Plasma

- Plasma Collection: Collect human plasma samples in accordance with institutional ethical guidelines and store at -80°C until analysis.[8]
- Thawing and Homogenization: Thaw frozen plasma samples and vortex to ensure homogeneity.[8]
- Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of ranolazine) to the plasma samples.[9]
- SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) by washing sequentially with methanol and water.
- Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering endogenous components.
- Elution: Elute ranolazine and its metabolites from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).[8]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

- Chromatographic System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reverse-phase column (e.g., Gemini C18, 50 mm × 2.0 mm, 5 μm) is commonly used.[10]
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[10]
- Flow Rate: Typically around 0.2-0.5 mL/min.



- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is generally used for ranolazine and its metabolites.
- Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The precursor-to-product ion transitions for ranolazine and its key metabolites are monitored.

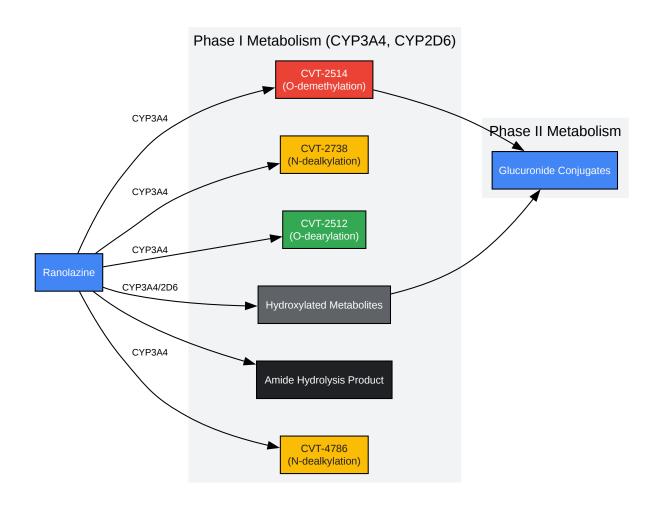
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Ranolazine	428.2	279.1
CVT-2514	-	-
CVT-2738	-	-
CVT-4786	-	-

(Note: Specific m/z transitions for all metabolites are not consistently available in the reviewed literature and would need to be determined empirically.)

Visualizing Ranolazine's Metabolic Network

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of ranolazine and a typical experimental workflow for its analysis.

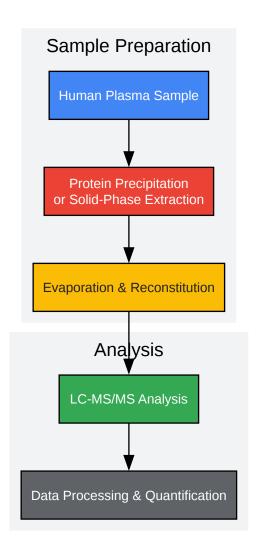




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Figure 1: Primary Metabolic Pathways of Ranolazine.





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Figure 2: Workflow for Ranolazine Metabolite Analysis.

Conclusion

The metabolism of ranolazine is a complex process involving multiple enzymatic pathways and resulting in a wide array of metabolites. Understanding the formation, clearance, and potential pharmacological activity of these metabolites is crucial for a comprehensive assessment of ranolazine's clinical profile. This technical guide consolidates the current knowledge on ranolazine's metabolites, providing a foundation for future research in this area. The detailed methodologies and visual representations serve as a practical resource for scientists engaged in the study of drug metabolism and the development of new chemical entities. Further studies



are warranted to fully elucidate the pharmacokinetic profiles of all major metabolites and their potential contributions to the overall therapeutic and adverse effects of ranolazine.

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